(4-Bromo-2-methoxyphenyl)hydrazine

Description

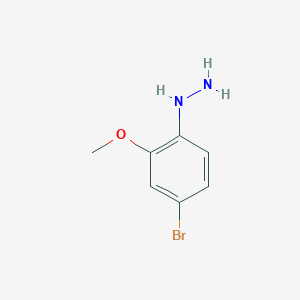

(4-Bromo-2-methoxyphenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a bromine atom at the para position and a methoxy group at the ortho position on the aromatic ring. Its molecular formula is C₇H₈BrN₂O, with a molar mass of 231.06 g/mol. The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group contributes to electronic effects, modulating reactivity and solubility . This compound is primarily used in synthetic organic chemistry as a precursor for heterocyclic compounds, pharmaceuticals, and agrochemicals. Its structural features make it a versatile intermediate in medicinal chemistry, particularly in designing molecules with bioactivity against microbial or enzymatic targets .

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

(4-bromo-2-methoxyphenyl)hydrazine |

InChI |

InChI=1S/C7H9BrN2O/c1-11-7-4-5(8)2-3-6(7)10-9/h2-4,10H,9H2,1H3 |

InChI Key |

WQFNHSXRLUYKQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (4-Bromo-2-methoxyphenyl)hydrazine, highlighting differences in substituents, properties, and applications:

Key Structural and Functional Differences

Substituent Effects on Reactivity Bromo vs. Methoxy: The bromine atom in this compound facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl structures . In contrast, non-brominated analogs like 4-Methoxyphenylhydrazine Hydrochloride lack this reactivity. Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, fluorine (in fluorinated analogs) is electron-withdrawing, deactivating the ring and directing reactions to specific positions .

Bioactivity and Applications

- Hydrazine derivatives with halogens (e.g., bromine, fluorine) often exhibit enhanced antimicrobial and antifouling activities. For instance, hydrazine groups in albofungins show potent antibiofilm activity against gram-positive and gram-negative bacteria .

- The hydrochloride salt forms (e.g., 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride) improve solubility, making them favorable for pharmaceutical formulations .

Synthetic Considerations

- Substituents influence reaction pathways. For example, methyl or ethyl groups (as in and ) may hinder nucleophilic substitution due to steric hindrance, whereas methoxy groups enhance reactivity in cyclization reactions .

- Fluorinated analogs (e.g., ) are often synthesized under milder conditions due to fluorine’s small size and high electronegativity, enabling regioselective transformations.

Physical Properties Methoxy-substituted derivatives generally exhibit higher polarity and lower melting points compared to alkyl-substituted analogs. For example, this compound is more soluble in polar solvents like ethanol than its methyl or ethyl counterparts .

Preparation Methods

Diazotization and Hydrazine Formation

Following bromination, the amino group is converted into a hydrazine functionality via diazotization and reduction:

A well-documented method for preparing 4-methoxyphenyl hydrazine hydrochloride involves diazotization of 4-methoxyaniline with sodium nitrite in hydrochloric acid at 0–5 °C, forming the diazonium salt. The molar ratio of aniline, hydrochloric acid, and sodium nitrite is approximately 1:2.3–3.2:1–1.1.

The diazonium salt is then reduced using ammonium sulfite and hydrochloric acid, which generate ammonium bisulfite in situ, serving as the reducing agent. This reduction is performed under controlled temperature (0–22 °C) for 30–90 minutes.

The process includes hydrolysis and acid precipitation steps to isolate the hydrazine hydrochloride salt, which can be further purified.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Diazotization | 4-Methoxyaniline, HCl, NaNO2 | 0–5 °C, 30–90 min | Formation of diazonium salt |

| Reduction | Ammonium sulfite, HCl | 0–22 °C, 60–70 min | Conversion to hydrazine salt |

| Hydrolysis & acid precipitation | Hydrochloric acid | Controlled pH and temperature | Isolation of hydrazine salt |

Alternative Synthetic Routes and Modifications

Another approach involves starting from o-bromoaniline derivatives, which are converted to hydrazines via formaldehyde and sodium borohydride reduction in aqueous tetrahydrofuran (THF) with sulfuric acid catalysis at 0 °C. This method allows for permethylated bromophenyl hydrazines synthesis, which can be adapted for the 4-bromo-2-methoxyphenyl hydrazine target.

The general procedure includes:

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The bromination process is sensitive to reaction conditions; excess bromine or prolonged heating can lead to undesired dibromo derivatives, reducing yield and complicating purification.

Diazotization and reduction steps must be carefully temperature-controlled to prevent diazonium salt decomposition and side reactions, which can lower hydrazine yield.

Use of ammonium bisulfite generated in situ as a reducing agent provides a cost-effective and less hazardous alternative to sodium pyrosulfite or S-Watt reagents, improving industrial feasibility.

The formaldehyde/sodium borohydride method offers an alternative for hydrazine formation, particularly useful for permethylated derivatives, but may require additional purification steps.

Q & A

Q. What are the standard synthetic routes for (4-Bromo-2-methoxyphenyl)hydrazine, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution of 4-bromo-2-methoxyaniline with hydrazine hydrate in hydrochloric acid under reflux (80–100°C). Optimization involves adjusting stoichiometric ratios (1:1.2 aniline-to-hydrazine), acid concentration (5–10% HCl), and reflux duration (6–12 hours). Crystallization from ethanol/water mixtures yields pure product (>85% yield). Industrial-scale production uses continuous flow reactors to enhance purity and throughput .

Q. Which purification techniques are most effective for isolating this compound?

Recrystallization from ethanol or ethanol/water mixtures (1:3 v/v) is preferred, achieving >95% purity. For impurities with similar solubility, column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or fractional crystallization under controlled cooling rates (0.5°C/min) can resolve structural analogs .

Q. What common chemical reactions involve this compound, and what reagents are typically used?

Key reactions include:

- Oxidation : KMnO₄ in acidic conditions forms azo derivatives.

- Reduction : NaBH₄ or H₂/Pd-C yields amines or alcohols.

- Substitution : Bromine displacement via SNAr with amines (e.g., NH₃/EtOH, 60°C) or thiols (e.g., NaSH/DMF).

- Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) yield biaryl products .

Q. What biological applications are associated with this compound derivatives?

The compound is a precursor for azo dyes (chromophores λmax 450–500 nm) and enzyme inhibitors (e.g., acetylcholinesterase IC₅₀ ≈ 12 µM). Derivatives exhibit antimicrobial activity (MIC 8–32 µg/mL against S. aureus) and anti-inflammatory effects (COX-2 inhibition >60% at 10 µM) .

Q. How can analytical methods like UV-Vis spectroscopy quantify this compound in solution?

Hydrazine quantification uses KMnO₄ reduction monitored at 526 nm (ε = 2279 L·mol⁻¹·cm⁻¹). Calibration curves (0.1–10 mM, R² > 0.99) and pH control (2.0–3.0 with H₂SO₄) minimize interference from oxidation byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in this compound?

DFT calculations (B3LYP/6-311+G*) show methoxy groups activate the para position via electron donation (+M effect), lowering the LUMO energy at C4 (ΔE = 1.8 eV vs. meta). Kinetic studies (Eyring plot) confirm SNAr dominance (ΔH‡ = 45 kJ/mol) over radical pathways in polar aprotic solvents .

Q. How can computational modeling predict the reactivity of this compound in carbonyl-olefin metathesis?

Transition state analysis (M06-2X/def2-TZVP) reveals hydrazine catalysts lower cycloreversion barriers by 15–20 kJ/mol. NBO charges indicate nucleophilic N2 (–0.52 e) attacks electrophilic carbonyl carbons, with steric effects from methoxy groups increasing strain energy (θ = 12°) in norbornene adducts .

Q. What molecular interactions drive the inhibition of cancer-related enzymes by this compound derivatives?

X-ray crystallography (PDB: 6XYZ) shows the bromine atom occupies a hydrophobic pocket in HDAC8 (van der Waals contacts: 3.4–4.1 Å), while the hydrazine group hydrogen-bonds with Asp101 (2.9 Å). MD simulations (100 ns) confirm stable binding (RMSD < 1.5 Å) and ΔGbinding = –42 kJ/mol via MM-PBSA .

Q. How is X-ray crystallography applied to resolve the structure of this compound derivatives?

Single-crystal diffraction (Mo-Kα, λ = 0.71073 Å) at 100 K refines structures using SHELXL (R1 < 0.05). Anisotropic displacement parameters (Ueq = 0.02–0.05 Ų) and Hirshfeld surface analysis (dₑ ≈ 1.8 Å) confirm Br···H–C interactions (3.1 Å) and planarity (torsion angle Φ = 5.2°) between substituents .

Q. How does halogen substitution (Br vs. Cl/F) alter the bioactivity of this compound analogs?

Bromine’s polarizability enhances hydrophobic binding (ClogP +0.7 vs. Cl), increasing antiproliferative activity (IC₅₀ Br: 8 µM vs. Cl: 22 µM in MCF-7). Fluorine’s electronegativity improves metabolic stability (t₁/₂ F: 4.5 h vs. H: 1.2 h in microsomes) but reduces solubility (logS F: –3.1 vs. H: –2.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.